2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It is a clear colorless to orange liquid .
Synthesis Analysis
There are several methods for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol. One method involves functionalization via lithiation and reaction with electrophiles . Another method involves selective rhodium-catalyzed conjugate addition reactions .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)phenol is C7H4F4O . The InChI code is 1S/C8H6F4O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions. For example, it can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)phenol has a boiling point of 146 °C and a density of 1.436 g/mL at 25 °C . Its refractive index is 1.439 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
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2-Fluoro-5-(trifluoromethyl)phenyl-
- Scientific Field: Organic Chemistry
- Application: This compound is used in various chemical reactions .
- Methods of Application: The specific methods of application would depend on the type of reaction it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific reaction .
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2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- Scientific Field: Organic Synthesis
- Application: This compound is used as a raw material in organic synthesis .
- Methods of Application: The specific methods of application would depend on the type of synthesis it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific synthesis .
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2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- Scientific Field: Organic Chemistry
- Application: This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles. It is also used in selective rhodium-catalyzed conjugate addition reactions. Furthermore, it is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application: The specific methods of application would depend on the type of reaction it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific reaction .
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5-Fluoro-2-(trifluoromethyl)phenol
- Scientific Field: Organic Synthesis, Dye Industry, Pharmaceutical Industry
- Application: This compound is used as a raw material in organic synthesis. It is also utilized in the dye industry and as a pharmaceutical intermediate .
- Methods of Application: The specific methods of application would depend on the type of synthesis or process it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific synthesis or process .
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2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- Scientific Field: Organic Chemistry
- Application: This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles. It is also used in selective rhodium-catalyzed conjugate addition reactions .
- Methods of Application: The specific methods of application would depend on the type of reaction it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific reaction .
-
2-Fluoro-5-(trifluoromethyl)phenyl-
- Scientific Field: Organic Chemistry
- Application: This compound is used in various chemical reactions .
- Methods of Application: The specific methods of application would depend on the type of reaction it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific reaction .
-
2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- Scientific Field: Organic Chemistry
- Application: This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles. It is also used in selective rhodium-catalyzed conjugate addition reactions .
- Methods of Application: The specific methods of application would depend on the type of reaction it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific reaction .
-
2-Fluoro-5-(trifluoromethyl)phenyl-
- Scientific Field: Organic Chemistry
- Application: This compound is used in various chemical reactions .
- Methods of Application: The specific methods of application would depend on the type of reaction it is being used in .
- Results or Outcomes: The outcomes would also depend on the specific reaction .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O3S/c9-5-2-1-4(7(10,11)12)3-6(5)18-19(16,17)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUWUJJJCCVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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